molecular formula C12H21ClN2O2S B1382173 4-amino-N-hexylbenzenesulfonamide hydrochloride CAS No. 1986331-04-7

4-amino-N-hexylbenzenesulfonamide hydrochloride

Cat. No.: B1382173
CAS No.: 1986331-04-7
M. Wt: 292.83 g/mol
InChI Key: JMMDEJFWLNIHRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N-hexylbenzenesulfonamide hydrochloride is a chemical compound with the molecular formula C12H21ClN2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group and a hexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-hexylbenzenesulfonamide hydrochloride typically involves the reaction of 4-aminobenzenesulfonamide with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Industrial production may also involve the use of automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-hexylbenzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-N-hexylbenzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-hexylbenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-hexylbenzenesulfonamide hydrochloride is unique due to its specific hexyl chain length, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool for studying structure-activity relationships in drug development .

Properties

IUPAC Name

4-amino-N-hexylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S.ClH/c1-2-3-4-5-10-14-17(15,16)12-8-6-11(13)7-9-12;/h6-9,14H,2-5,10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMDEJFWLNIHRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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